molecular formula C8H9NO3 B13346305 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

Katalognummer: B13346305
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: GKYOZDXAAXWQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring fused with an oxazole moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropane and oxazole rings imparts significant chemical stability and reactivity, making it a valuable target for synthetic and application-oriented research.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

  • 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
  • 1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
  • 1-aminocyclopropane-1-carboxylic acid

Uniqueness: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the oxazole and cyclopropane rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications .

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

1-(1,3-oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)8(1-2-8)3-6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11)

InChI-Schlüssel

GKYOZDXAAXWQOG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CN=CO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.